1-Methyl-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one
CAS No.:
Cat. No.: VC19953597
Molecular Formula: C9H11N3O
Molecular Weight: 177.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11N3O |
|---|---|
| Molecular Weight | 177.20 g/mol |
| IUPAC Name | 1-methyl-3,4-dihydro-2H-pyrido[2,3-e][1,4]diazepin-5-one |
| Standard InChI | InChI=1S/C9H11N3O/c1-12-6-5-11-9(13)7-3-2-4-10-8(7)12/h2-4H,5-6H2,1H3,(H,11,13) |
| Standard InChI Key | RWZSBVNLEAVQHQ-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCNC(=O)C2=C1N=CC=C2 |
Introduction
1-Methyl-3,4-dihydro-1H-pyrido[2,3-e] diazepin-5(2H)-one is a complex organic compound belonging to the class of pyrido[2,3-e] diazepines. It features a unique bicyclic structure that combines both a diazepine and a pyridine ring, making it a heterocyclic compound due to the presence of nitrogen atoms within its ring structure. This compound is classified as a pharmaceutical intermediate and has potential therapeutic applications in medicinal chemistry and pharmacology.
Molecular Characteristics
-
Molecular Formula: Not explicitly provided in the available sources.
-
Molecular Weight: 211.65 g/mol.
-
CAS Number: 1784927-02-1.
Synthesis
The synthesis of 1-Methyl-3,4-dihydro-1H-pyrido[2,3-e] diazepin-5(2H)-one typically involves multi-step reactions, which may include cyclization processes. The exact reaction conditions and yields can vary based on the specific synthetic route employed.
Chemical Reactions
This compound can participate in various chemical reactions typical for heterocycles, often carried out under mild conditions to prevent degradation of the sensitive heterocyclic structure.
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 211.65 g/mol |
| CAS Number | 1784927-02-1 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume